REACTION_CXSMILES
|
[CH3:1]C(C)=O.[OH:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13](O)[CH:14]=2)[CH:9]=[CH:8][CH:7]=1.[C:17](=[O:20])([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>O>[CH3:1][O:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:20][CH3:17])[CH:14]=2)[CH:9]=[CH:8][CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
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1 L
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Type
|
reactant
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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OC1=CC=CC2=CC=C(C=C12)O
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Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
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Name
|
|
Quantity
|
2 L
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux under nitrogen for 18 hours
|
Duration
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18 h
|
Type
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EXTRACTION
|
Details
|
The mixture was then extracted with dichloromethane
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Type
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WASH
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Details
|
washed successively with water and saturated aqueous sodium chloride
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=CC=C(C=C12)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.51 g | |
YIELD: PERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |